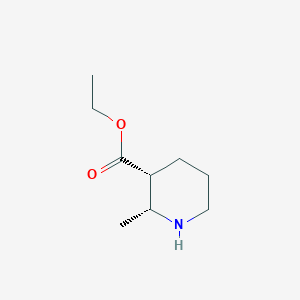

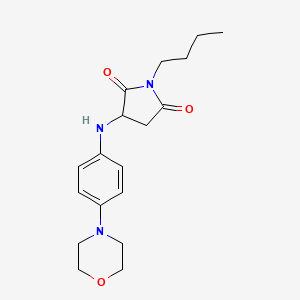

![molecular formula C9H16ClNO2 B2539842 5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride CAS No. 2416243-21-3](/img/structure/B2539842.png)

5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid . Ring closure of β-amino ester resulted in tricyclic pyrimidinones .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[2.2.2]octane structure . The condensed γ-lactone ring forces the molecules into a stereo structure .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it has been used to synthesize hybrid oligomers of various lengths by combining with proteinogenic α-amino acids .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its IUPAC name is methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride .Applications De Recherche Scientifique

- Stable Reverse-Turn Scaffold : Researchers have explored the use of 5-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) as a novel scaffold in drug design. ABOC can induce highly stable reverse-turn conformations when incorporated into central positions of tripeptides .

- Potential Drug Candidates: Investigating derivatives of ABOC may lead to the discovery of new drug candidates. Its multifaceted nature makes it a valuable asset for advancing drug development.

- Chiral Catalysts : ABOC derivatives have been investigated as chiral catalysts. Their unique structure and conformational properties make them promising candidates for asymmetric synthesis and catalysis .

- Enlarged Molecular Diversity : Incorporating the ABOC motif into heterogeneous backbone systems has significantly enlarged the diversity of attainable molecular architectures. Researchers have explored its use in creating novel materials with tailored properties .

- Functional Group Tolerance : ABOC derivatives exhibit functional group tolerance, making them useful in synthetic chemistry. Researchers have utilized them in various transformations and reactions .

- Stabilizing Reverse Turns : ABOC’s ability to stabilize reverse-turn conformations has implications for peptide design and conformational studies. Understanding its interactions with other amino acids can inform peptide engineering .

Drug Development

Catalyst Synthesis

Material Science

Chemical Synthesis

Peptide Design and Conformational Studies

NMR Spectroscopy and Structural Studies

Mécanisme D'action

5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride

, also known as AT27940 , is a compound of interest in the field of bioorganic chemistry.

Target of Action

It’s known that similar compounds have been used as scaffolds for foldamers and chiral catalysts .

Mode of Action

It’s known that similar compounds can induce a highly stable reverse-turn when incorporated in the central position of tripeptides .

Biochemical Pathways

Similar compounds have been used in the synthesis of new generations of bioactive compounds such as antibiotics, enzyme inhibitors, and antitumor agents .

Result of Action

Similar compounds have been used to stabilize original structures in foldamer science with recent successes in health, material science, and catalysis .

Action Environment

It’s known that similar compounds have been used in asymmetric synthesis, indicating that they may be sensitive to stereochemical considerations .

Safety and Hazards

Propriétés

IUPAC Name |

5-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c10-8-4-5-1-2-6(8)3-7(5)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMOKDGMBODXQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1CC2C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

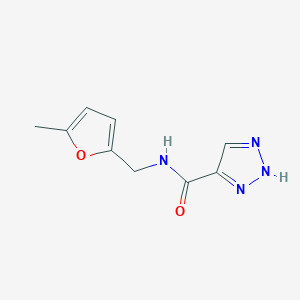

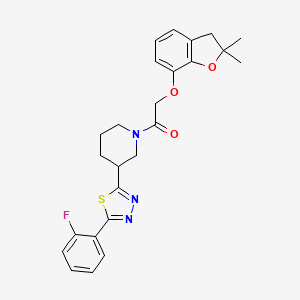

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2539759.png)

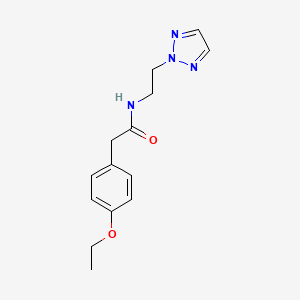

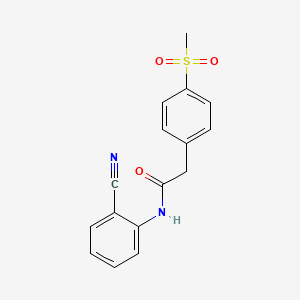

![3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539769.png)

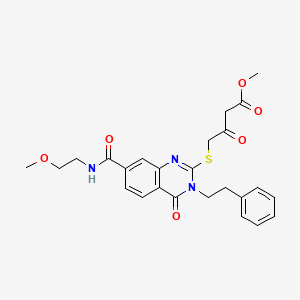

![6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2539771.png)

![N-[5-Fluoro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2539773.png)

![2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2539775.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2539778.png)

![N-(3,3-diphenylpropyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2539782.png)